

# n-[4-(dimethylamino)phenyl]acetamide purity and quality standards

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Compound of Interest

Compound Name:

n-[4(dimethylamino)phenyl]acetamide

Cat. No.:

B181613

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# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality standards for **N-[4-(dimethylamino)phenyl]acetamide**. The document outlines key quality control (QC) tests, analytical methodologies, and acceptance criteria to ensure the identity, strength, and purity of this compound for research and development purposes.

# **Physicochemical Properties**

**N-[4-(dimethylamino)phenyl]acetamide** is a chemical compound with the following key identifiers:

Property	Value	
CAS Number	3568-44-3	
Molecular Formula	C10H14N2O[1]	
Molecular Weight	178.23 g/mol [1]	
Appearance	Off-white to light yellow crystalline powder	
Solubility	Soluble in methanol, ethanol, and DMSO	



# **Quality Control Specifications**

The following table summarizes the recommended quality control tests and their acceptance criteria for **N-[4-(dimethylamino)phenyl]acetamide**. These specifications are based on general principles for active pharmaceutical ingredients (APIs) and research chemicals, as specific pharmacopeial monographs are not readily available.

Test	Acceptance Criteria	Analytical Method
Identification	The retention time of the major peak in the chromatogram of the sample solution corresponds to that of the standard solution. The UV spectrum of the major peak in the sample solution corresponds to that of the standard solution.	HPLC-UV
The <sup>1</sup> H NMR spectrum of the sample is consistent with the structure of N-[4- (dimethylamino)phenyl]acetami de.	<sup>1</sup> H NMR Spectroscopy	
Assay (Purity)	≥ 98.0% (on as-is basis)	HPLC-UV
Related Substances	Individual Impurity: ≤ 0.5%  Total Impurities: ≤ 1.0%	HPLC-UV
Residual Solvents	Meets the requirements of USP <467> or ICH Q3C	GC-HS/MS
Water Content	≤ 0.5%	Karl Fischer Titration
Heavy Metals	≤ 20 ppm	ICP-MS or Colorimetric
Sulphated Ash (Residue on Ignition)	≤ 0.1%	Gravimetric Analysis



# **Analytical Methodologies**

Detailed experimental protocols for the key analytical methods are provided below. These methods are adapted from established procedures for similar acetamide derivatives and should be validated for their intended use.

3.1. High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This reverse-phase HPLC method is suitable for determining the purity and quantifying impurities of **N-[4-(dimethylamino)phenyl]acetamide**.

• Chromatographic Conditions:

Column: C18, 4.6 mm x 150 mm, 5 μm particle size

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient:

Time (min)	%A	%B
0	95	5
20	5	95
25	5	95
26	95	5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

UV Detection: 254 nm



- Injection Volume: 10 μL
- Standard Solution Preparation: Accurately weigh and dissolve about 10 mg of N-[4-(dimethylamino)phenyl]acetamide reference standard in methanol to obtain a concentration of 0.1 mg/mL.
- Sample Solution Preparation: Accurately weigh and dissolve about 10 mg of the N-[4-(dimethylamino)phenyl]acetamide sample in methanol to obtain a concentration of 0.1 mg/mL.
- Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Calculate the assay and impurity levels based on the peak areas.
- 3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is used to identify and quantify residual solvents that may be present from the synthesis process.

- Instrumentation: Headspace Gas Chromatograph coupled with a Mass Spectrometer.
- Column: DB-624, 30 m x 0.32 mm, 1.8 μm film thickness (or equivalent).
- Oven Temperature Program:
  - Initial Temperature: 40°C, hold for 5 minutes.
  - Ramp: 10°C/min to 240°C.
  - Hold: 5 minutes at 240°C.
- Injector Temperature: 250°C
- Transfer Line Temperature: 250°C
- Carrier Gas: Helium, constant flow of 1.2 mL/min.
- Headspace Parameters:
  - Vial Equilibration Temperature: 80°C

### Foundational & Exploratory





Vial Equilibration Time: 15 minutes

Loop Temperature: 90°C

Transfer Line Temperature: 100°C

Mass Spectrometer: Full scan mode (m/z 35-350).

- Standard and Sample Preparation: Prepare standards and samples according to USP <467> guidelines.
- 3.3. Nuclear Magnetic Resonance (1H NMR) Spectroscopy for Identification

<sup>1</sup>H NMR provides structural confirmation of **N-[4-(dimethylamino)phenyl]acetamide**.

- Instrument: 400 MHz NMR Spectrometer.
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of N-[4-(dimethylamino)phenyl]acetamide. For a similar compound, N-(4-Ethoxyphenyl)acetamide, characteristic signals include a doublet of doublets in the aromatic region (6.5-7.5 ppm), a broad singlet for the acetamide proton (~8.1 ppm), and signals for the alkyl groups.[2]

### **Potential Impurities**

Potential impurities in **N-[4-(dimethylamino)phenyl]acetamide** can originate from the starting materials, intermediates, or by-products of the synthesis. Common impurities may include:

- Starting materials: 4-Amino-N,N-dimethylaniline and acetic anhydride.
- By-products: Di-acetylated products or other related substances.
- Degradation products: Hydrolysis products.



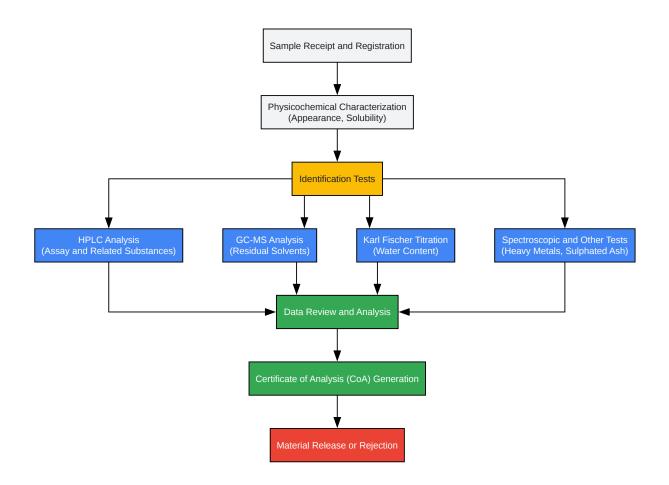
Impurity profiling should be performed using a validated HPLC method to ensure that all potential impurities are adequately controlled.

## **Visualizations**

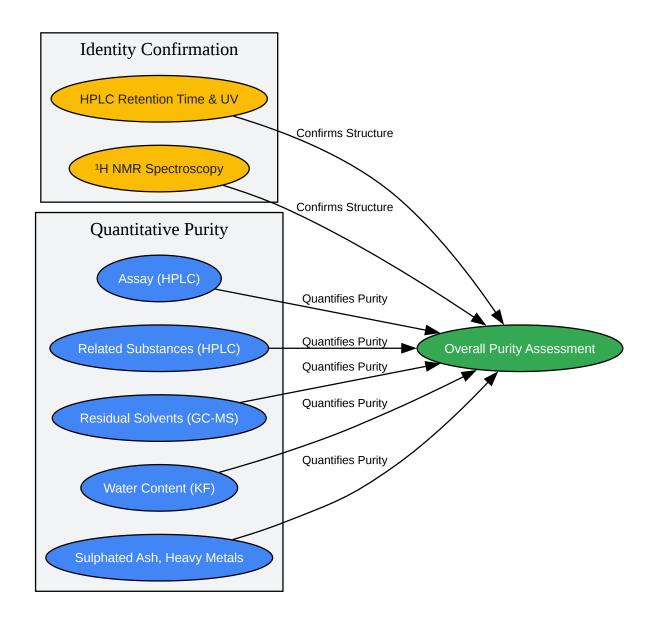
5.1. Quality Control Workflow

The following diagram illustrates the general workflow for the quality control of N-[4-(dimethylamino)phenyl]acetamide.









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## References

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